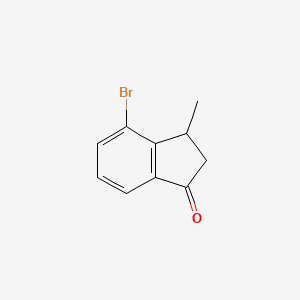

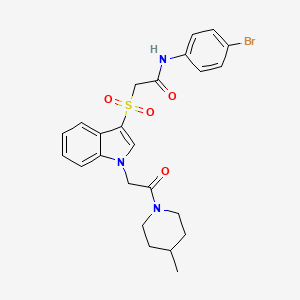

![molecular formula C19H15N3O2S2 B2974910 3-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole CAS No. 690961-65-0](/img/structure/B2974910.png)

3-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

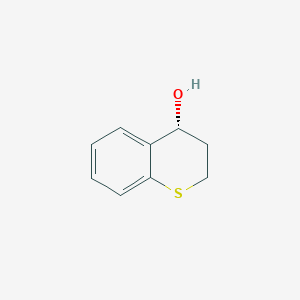

The compound “3-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole” is a new antibacterial compound that combines sulfonamide and benzodioxane fragments in its framework . Its molecular formula is C22H26N2O4S and its molecular weight is 414.5 g/mol.

Synthesis Analysis

The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The substitution of iso-propyl group on the nitrogen atom in this molecule was confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH 3 -1″ and CH 3 -3″) .Molecular Structure Analysis

The structure of the sulfonamide derivatives was determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of triazolo and thiadiazole derivatives have been a subject of interest due to their potential biological activities. For instance, a series of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles was synthesized, demonstrating moderate to good antiproliferative potency against various cancerous cell lines, including human breast cancer, human osteosarcoma, and human myeloid leukemia (Chowrasia et al., 2017). Another study focused on the synthesis and biological evaluation of 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives as potential anti-tumor agents, showing inhibitory effects on a wide range of cancer cell lines (Ibrahim, 2009).

Biological Activities

Triazolo and thiadiazole derivatives have been investigated for their potential in treating various diseases. Research on sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, revealed compounds with potent toxic effects, indicating their usefulness in agricultural applications (Soliman et al., 2020). Furthermore, the synthesis and antimicrobial evaluation of triazolo[3,4-b][1,3,4]thiadiazoles bearing pyrazole highlighted the potential of these compounds as potent antimicrobial agents against various bacterial and fungal strains (Reddy et al., 2010).

Antimicrobial and Antifungal Activities

Compounds incorporating the triazolo[3,4-b][1,3]thiazole motif have shown significant antimicrobial and antifungal activities. A study reported the facile synthesis and characterization of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties, demonstrating promising antimicrobial activities when compared with the standard drug Chloramphenicol (Idrees et al., 2019). Another research focused on the design, synthesis, and antibacterial activity of thiadiazines and 1,2,4-triazole-3-thiones bearing the pyrazole moiety, showing good antibacterial activity against several pathogenic strains (Nayak & Poojary, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of this compound is cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine, which can have various effects on the body.

Mode of Action

The compound interacts with its targets (cholinesterase enzymes) by inhibiting their activity This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the nervous system

Biochemical Pathways

The affected pathway is the cholinergic system, specifically the breakdown of acetylcholine by cholinesterase enzymes. By inhibiting these enzymes, the compound affects the concentration of acetylcholine in the nervous system . The downstream effects of this can vary, but they often involve changes in nerve signal transmission. This can have potential therapeutic effects, such as in the treatment of Alzheimer’s disease .

Pharmacokinetics

It is known that similar compounds are absorbed from the gastrointestinal tract and metabolized in the liver

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in the concentration of acetylcholine in the nervous system. By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in this neurotransmitter . This can affect nerve signal transmission and has potential therapeutic effects.

properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylsulfanyl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S2/c1-2-4-14(5-3-1)15-12-26-19-21-20-18(22(15)19)25-11-13-6-7-16-17(10-13)24-9-8-23-16/h1-7,10,12H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZDFDJHVMDPTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

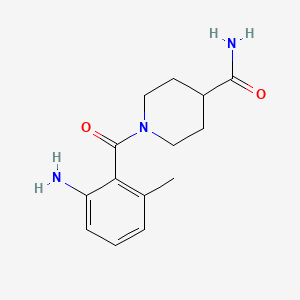

![5-bromo-2-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2974834.png)

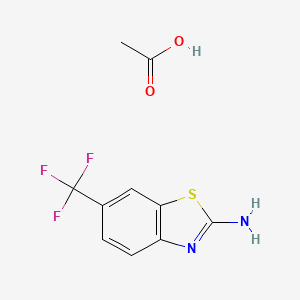

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole](/img/structure/B2974838.png)

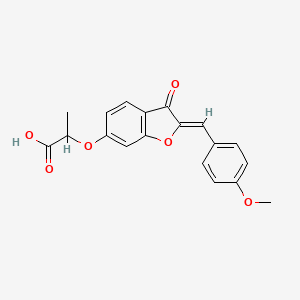

![3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2974840.png)

![[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea](/img/structure/B2974843.png)

![N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2974849.png)